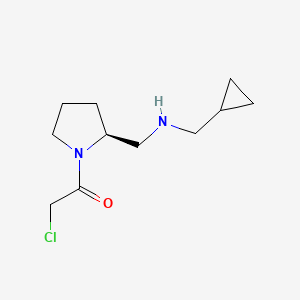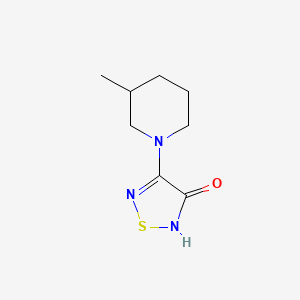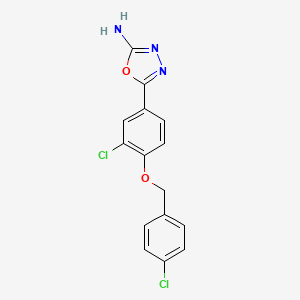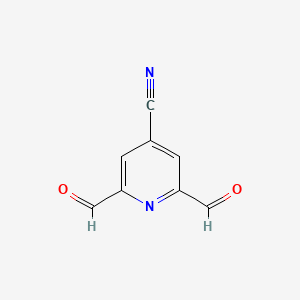
(S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure features a chloro group, a pyrrolidine ring, and a cyclopropylmethylamine moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the chloro group, and attachment of the cyclopropylmethylamine moiety. Common reagents and conditions used in these steps include:
Formation of Pyrrolidine Ring: Cyclization reactions using amines and carbonyl compounds.
Introduction of Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus trichloride.
Attachment of Cyclopropylmethylamine: N-alkylation reactions using cyclopropylmethyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as high-yield catalysts, continuous flow reactors, and scalable purification techniques to ensure cost-effective and efficient synthesis.
化学反応の分析
Types of Reactions
(S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Substituted amines or thiols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
類似化合物との比較
Similar Compounds
®-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone: The enantiomer of the compound with potentially different biological activity.
2-Chloro-1-(2-(((methylamino)methyl)pyrrolidin-1-yl)ethanone: A structurally similar compound with a methyl group instead of a cyclopropylmethyl group.
2-Bromo-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone: A compound with a bromo group instead of a chloro group.
Uniqueness
(S)-2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H19ClN2O |
|---|---|
分子量 |
230.73 g/mol |
IUPAC名 |
2-chloro-1-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C11H19ClN2O/c12-6-11(15)14-5-1-2-10(14)8-13-7-9-3-4-9/h9-10,13H,1-8H2/t10-/m0/s1 |
InChIキー |
JMVODTNAEFYMPZ-JTQLQIEISA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CCl)CNCC2CC2 |
正規SMILES |
C1CC(N(C1)C(=O)CCl)CNCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11792917.png)

![3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792928.png)








![2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11792989.png)
![6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11792992.png)
